Field: Organic Chemistry
Application: 1-Bromo-4-fluoro-2-iodobenzene is used in the synthesis of tetrasubstituted alkenes.
1-Bromo-4-fluoro-2-iodobenzene is a polyhalogenated aromatic compound characterized by the presence of bromine, fluorine, and iodine substituents on a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 300.90 g/mol. The compound appears as a clear to light yellow liquid, with a boiling point of 235 °C and a density of 2.3 g/mL at 25 °C . It is classified as light-sensitive and should be stored in an inert atmosphere to prevent degradation.
1-Bromo-4-fluoro-2-iodobenzene has been studied for its biological activity, particularly as a pharmaceutical intermediate. Notably, it has been identified as a precursor in the synthesis of γ-secretase inhibitors, which are relevant in Alzheimer's disease research . The compound exhibits moderate solubility and has shown potential interactions with various cytochrome P450 enzymes, indicating its relevance in drug metabolism studies .
The synthesis of 1-bromo-4-fluoro-2-iodobenzene can be achieved through several methods:
1-Bromo-4-fluoro-2-iodobenzene serves multiple applications:
Studies have shown that 1-bromo-4-fluoro-2-iodobenzene interacts with several cytochrome P450 enzymes, including CYP1A2 and CYP2C9. This interaction suggests its potential impact on drug metabolism and pharmacokinetics . Understanding these interactions is crucial for assessing its safety profile and therapeutic efficacy when used in pharmaceutical formulations.
Several compounds share structural similarities with 1-bromo-4-fluoro-2-iodobenzene. Here are some notable examples:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 1-Bromo-3-fluoro-2-iodobenzene | C6H3BrFI | Bromine at position 1; Fluorine at position 3 |
| 4-Bromo-1-fluoro-2-iodobenzene | C6H3BrFI | Bromine at position 4; Fluorine at position 1 |
| 1-Iodo-4-bromo-2-fluorobenzene | C6H3BrFI | Iodine at position 1; Fluorine at position 2 |
| 1-Bromo-4-chloro-2-iodobenzene | C6H3BrClI | Chlorine instead of fluorine |
These compounds exhibit unique reactivity patterns and biological activities based on their substituent positions and types, highlighting the importance of molecular structure in determining chemical behavior.
Irritant